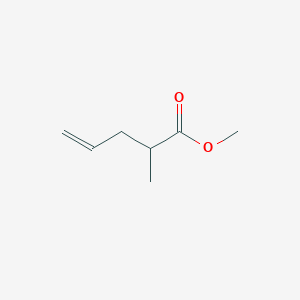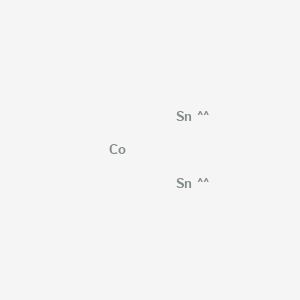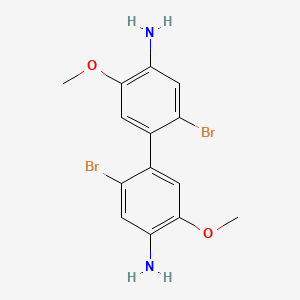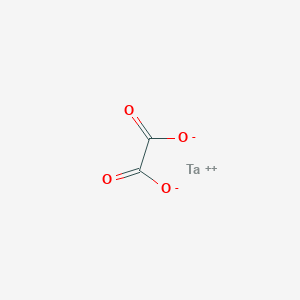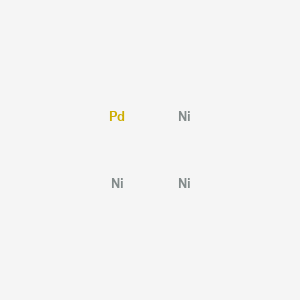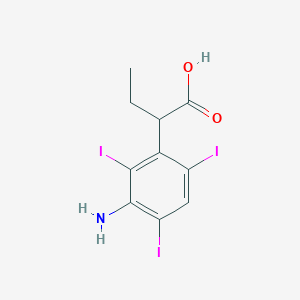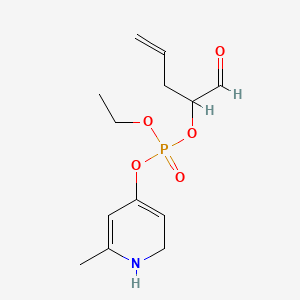
4-Octyl-1,3-dioxolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Octyl-1,3-dioxolane is an organic compound belonging to the class of dioxolanes, which are heterocyclic acetals. The structure of this compound consists of a five-membered ring containing two oxygen atoms at the 1 and 3 positions, with an octyl group attached to the fourth carbon. This compound is known for its applications in various fields, including chemistry and industry, due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
4-Octyl-1,3-dioxolane can be synthesized through the acetalization of aldehydes or ketones with ethylene glycol in the presence of an acid catalyst. One common method involves the reaction of nonanal (an aldehyde) with 1,2-propylene glycol in the presence of anhydrous calcium chloride and p-toluenesulfonic acid. The reaction is typically carried out at a temperature of 50-55°C for 1.5 hours, followed by washing and distillation to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous reactors and distillation columns to ensure high yield and purity. The reaction conditions are optimized to maintain the desired temperature and pressure, and the product is purified through distillation and recrystallization.
化学反应分析
Types of Reactions
4-Octyl-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the dioxolane ring into diols or other reduced forms.
Substitution: The octyl group can undergo substitution reactions with various nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides and organometallic compounds are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO₄ can yield carboxylic acids, while reduction with LiAlH₄ can produce diols.
科学研究应用
4-Octyl-1,3-dioxolane has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and a co-monomer in the synthesis of polyacetals and other polymers.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for bioactive molecules.
Industry: It is utilized in the production of surfactants, lubricants, and other industrial chemicals.
作用机制
The mechanism of action of 4-Octyl-1,3-dioxolane involves its interaction with various molecular targets and pathways. In oxidation reactions, the compound undergoes hydrogen abstraction, leading to the formation of reactive intermediates. These intermediates can further react to form stable products such as formic acid and ethylene carbonate . The compound’s ability to form stable intermediates makes it useful in various chemical transformations.
相似化合物的比较
4-Octyl-1,3-dioxolane can be compared with other similar compounds, such as:
1,3-Dioxane: A six-membered ring analog with similar chemical properties but different reactivity due to the ring size.
1,2-Dioxolane: An isomer with adjacent oxygen atoms, which behaves differently in chemical reactions.
Poly(1,3-dioxolane): A polymer form used in solid-state batteries and other applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical reactivity and stability, making it valuable for various applications.
属性
CAS 编号 |
15138-49-5 |
|---|---|
分子式 |
C11H22O2 |
分子量 |
186.29 g/mol |
IUPAC 名称 |
4-octyl-1,3-dioxolane |
InChI |
InChI=1S/C11H22O2/c1-2-3-4-5-6-7-8-11-9-12-10-13-11/h11H,2-10H2,1H3 |
InChI 键 |
KKHCORREYDFUFT-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCC1COCO1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


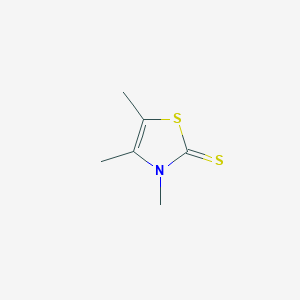
![Lithium, [tris(phenylthio)methyl]-](/img/structure/B14716359.png)
